molecular formula C11H7FO2 B1335412 5-(3-Fluorophenyl)furan-2-carbaldehyde CAS No. 33342-18-6

5-(3-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1335412
CAS No.: 33342-18-6
M. Wt: 190.17 g/mol
InChI Key: KAKGDPHEGDGAEW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H7FO2. It is a furan derivative substituted with a fluorophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3-Fluorophenyl)furan-2-carbaldehyde involves the reaction of 2-formylfuran-5-boronic acid with 1-fluoro-3-iodobenzene under Suzuki coupling conditions. The reaction typically uses a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)furan-2-carbaldehyde
  • 5-(4-Fluorophenyl)furan-2-carbaldehyde
  • 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde

Uniqueness

5-(3-Fluorophenyl)furan-2-carbaldehyde is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGDPHEGDGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405456
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-18-6
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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